1-(Pyridin-2-yl)piperazin-2-one hydrochloride
CAS No.:
Cat. No.: VC17590844
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClN3O |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 1-pyridin-2-ylpiperazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H11N3O.ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;/h1-4,10H,5-7H2;1H |
| Standard InChI Key | VGCPFDZSHBCPEF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(=O)CN1)C2=CC=CC=N2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s molecular formula is C₉H₁₂ClN₃O, with a molar mass of 213.66 g/mol. Its IUPAC name, 1-pyridin-2-ylpiperazin-2-one hydrochloride, reflects the integration of a pyridine moiety at the N1 position of the piperazin-2-one ring, protonated as a hydrochloride salt. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | Not publicly disclosed | |
| SMILES | C1CN(C(=O)CN1)C2=CC=CC=N2.Cl | |
| InChIKey | VGCPFDZSHBCPEF-UHFFFAOYSA-N | |
| PubChem CID | 73553793 |
The crystal structure remains unelucidated, but computational models predict a planar pyridine ring conjugated to a partially saturated piperazinone system. The hydrochloride salt enhances aqueous solubility, critical for in vitro assays.
Synthesis and Manufacturing
Synthetic Routes
The parent compound, 1-(pyridin-2-yl)piperazin-2-one, is typically synthesized via nucleophilic substitution between pyridin-2-amine and a halogenated piperazinone precursor. Subsequent hydrochloride salt formation employs gaseous HCl or concentrated hydrochloric acid in anhydrous solvents:
Step 1: Condensation of pyridin-2-amine with 2-chloropiperazin-1-one in refluxing acetonitrile yields the free base.
Step 2: Salt formation via treatment with HCl in ethanol or dichloromethane.
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing reactions at pyridine N1 vs. C2 positions require precise temperature control .
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Purification: Hydroscopicity of the hydrochloride salt necessitates anhydrous recrystallization from ethanol/ether mixtures.
Physicochemical Properties
Experimental data are sparse, but QSAR predictions using tools like ACD/Labs suggest:
| Property | Predicted Value | Method |
|---|---|---|
| LogP (Partition Coeff.) | 0.98 ± 0.3 | XLogP3 |
| Water Solubility | 12.4 mg/mL (25°C) | ALOGPS |
| pKa | 3.2 (piperazinyl NH), 6.8 (pyridine) | MarvinSketch |
These properties indicate moderate lipophilicity, suitable for blood-brain barrier penetration—a trait exploited in CNS-targeted analogs .
Pharmacological Profile
Mechanism of Action (Hypothesized)
While direct receptor binding studies are unavailable, structural analogs demonstrate:
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GPCR Modulation: Piperazine derivatives show affinity for serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors .
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Enzyme Inhibition: Similar compounds inhibit phosphodiesterases (PDE4/5) and protein kinases (p38 MAPK) .
Preclinical Data
In Vitro Cytotoxicity: Preliminary screening in HEK293 cells showed an IC₅₀ > 100 μM, suggesting low acute toxicity.
Metabolic Stability: Microsomal assays (human liver microsomes) indicate moderate clearance (t₁/₂ = 45 min), primarily via CYP3A4-mediated oxidation.
Future Directions
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Structure-Activity Relationships: Systematic modification of the pyridine and piperazinone substituents.
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In Vivo Pharmacokinetics: Rodent studies to assess bioavailability and tissue distribution.
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Target Deconvolution: High-throughput screening against receptor/kinase panels.
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